molecular formula C9H3BrF3NO3 B1377267 5-Bromo-3-(trifluoromethyl)isatoic anhydride CAS No. 1422682-01-6

5-Bromo-3-(trifluoromethyl)isatoic anhydride

Cat. No.: B1377267
CAS No.: 1422682-01-6
M. Wt: 310.02 g/mol
InChI Key: CSQVDTBILIBNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(trifluoromethyl)isatoic anhydride is an organic compound with the molecular formula C9H3BrF3NO3 and a molecular weight of 310.02 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of bromine and trifluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-3-(trifluoromethyl)aniline with phosgene. The reaction proceeds as follows:

    Starting Material: 5-Bromo-3-(trifluoromethyl)aniline

    Reagent: Phosgene (COCl2)

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

The reaction yields this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.

    Alcoholysis Conditions: Requires the presence of an alcohol and a catalyst, such as a strong acid or base.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 5-Bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.

    Alcoholysis Products: Esters of this compound.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)isatoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)isatoic anhydride involves its reactivity towards nucleophiles. The bromine and trifluoromethyl groups influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can act as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    Isatoic Anhydride: The parent compound, lacking the bromine and trifluoromethyl groups.

    5-Bromo-isatoic Anhydride: Similar structure but without the trifluoromethyl group.

    3-(Trifluoromethyl)isatoic Anhydride: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-3-(trifluoromethyl)isatoic anhydride is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in scientific research and industrial applications.

Biological Activity

5-Bromo-3-(trifluoromethyl)isatoic anhydride is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound possesses both bromine and trifluoromethyl groups, which enhance its reactivity. The molecular formula is C₉H₅BrF₃N O₃, and its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles. The bromine atom can undergo substitution reactions, while the trifluoromethyl group influences electronic properties, enhancing the compound's electrophilicity. This reactivity allows the compound to act as an inhibitor for certain enzymes by forming covalent bonds with active site residues, thus blocking substrate access and catalytic function.

1. Drug Development

This compound has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active molecules. It has been utilized in studies focusing on enzyme inhibitors and protein-ligand interactions, making it valuable in the design of pharmaceuticals targeting various diseases.

2. Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of derivatives synthesized from this compound. For instance, compounds derived from this anhydride exhibited significant cytotoxicity against cancer cell lines. One study reported IC₅₀ values indicating potent activity against human leukemia cells, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Case Study 1: Anticancer Activity

In a notable study, derivatives synthesized from this compound were tested for anticancer properties. The results showed that specific modifications led to compounds with IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil. For example, one derivative demonstrated an IC₅₀ value of 14.3 µM against cancer cells, indicating a promising avenue for further research into cancer therapeutics .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of this compound. The study established that certain derivatives could inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation. The mechanism involved covalent bonding with enzyme active sites, effectively blocking their function and leading to reduced cell viability in treated cultures .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Isatoic AnhydrideLacks bromine and trifluoromethyl groupsModerate activity
5-Bromo-isatoic AnhydrideContains bromine but not trifluoromethylLower than target compound
3-(Trifluoromethyl)isatoic AnhydrideContains trifluoromethyl but not bromineLower than target compound
This compound Both bromine and trifluoromethyl presentHigh reactivity; potent anticancer activity

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO3/c10-3-1-4-6(5(2-3)9(11,12)13)14-8(16)17-7(4)15/h1-2H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVDTBILIBNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(trifluoromethyl)isatoic anhydride
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(trifluoromethyl)isatoic anhydride
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(trifluoromethyl)isatoic anhydride
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(trifluoromethyl)isatoic anhydride
Reactant of Route 5
5-Bromo-3-(trifluoromethyl)isatoic anhydride
Reactant of Route 6
5-Bromo-3-(trifluoromethyl)isatoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.